molecular formula C7H3ClFNO3 B1394087 3-Fluoro-2-nitrobenzoyl chloride CAS No. 1214343-72-2

3-Fluoro-2-nitrobenzoyl chloride

Cat. No.: B1394087
CAS No.: 1214343-72-2
M. Wt: 203.55 g/mol
InChI Key: VVFRPFIZSXRDJH-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3. It is classified as an acyl chloride and is known for its versatility as a building block in organic synthesis. This compound is particularly useful in the preparation of pharmaceuticals, pesticides, and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-nitrobenzoyl chloride typically involves the chlorination of 3-Fluoro-2-nitrobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows:

3-Fluoro-2-nitrobenzoic acid+Thionyl chloride3-Fluoro-2-nitrobenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-Fluoro-2-nitrobenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-Fluoro-2-nitrobenzoic acid+Thionyl chloride→3-Fluoro-2-nitrobenzoyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.

    Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation are used to convert the nitro group to an amino group.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used under acidic conditions.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Aminobenzoyl Chlorides: Formed from the reduction of the nitro group.

    Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

3-Fluoro-2-nitrobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-nitrobenzoyl chloride
  • 4-Nitrobenzoyl chloride
  • 3-Nitrobenzoyl chloride

Comparison

3-Fluoro-2-nitrobenzoyl chloride is unique due to the presence of both a fluorine atom and a nitro group on the benzoyl chloride structure. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the fluorine atom increases the compound’s electrophilicity, making it more reactive towards nucleophiles. Additionally, the nitro group can be selectively reduced, providing a versatile handle for further functionalization .

Properties

IUPAC Name

3-fluoro-2-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(9)6(4)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFRPFIZSXRDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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